5,6,7,8-Tetrafluoroacridin-2-OL
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Overview
Description
5,6,7,8-Tetrafluoroacridin-2-OL is a fluorinated derivative of acridine, a heterocyclic organic compound. The presence of fluorine atoms in the structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific fields. This compound is known for its unique properties, which include high thermal stability and resistance to oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrafluoroacridin-2-OL typically involves the fluorination of acridine derivatives. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated products . The reaction conditions often involve the use of fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced fluorinating agents and catalysts can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrafluoroacridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
5,6,7,8-Tetrafluoroacridin-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrafluoroacridin-2-OL involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s fluorine atoms enhance its binding affinity to target molecules, increasing its efficacy. Additionally, it can generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrafluoro-4-hydroxycoumarin: Another fluorinated compound with similar structural features.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Known for its applications in organic electronics.
Uniqueness
5,6,7,8-Tetrafluoroacridin-2-OL stands out due to its unique combination of high thermal stability, resistance to oxidative degradation, and strong binding affinity to biological targets
Properties
IUPAC Name |
5,6,7,8-tetrafluoroacridin-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F4NO/c14-9-7-4-5-3-6(19)1-2-8(5)18-13(7)12(17)11(16)10(9)15/h1-4,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLURYPDRMSDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=C2C=C1O)C(=C(C(=C3F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10840090 |
Source
|
Record name | 5,6,7,8-Tetrafluoroacridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10840090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
816420-24-3 |
Source
|
Record name | 5,6,7,8-Tetrafluoroacridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10840090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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